molecular formula C22H22N2O5S B3568490 N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzamide

N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzamide

Cat. No.: B3568490
M. Wt: 426.5 g/mol
InChI Key: MDINYWFYGIBXII-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzamide is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its molecular structure consists of a benzamide core with methoxyphenyl and sulfamoyl groups attached, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylamine with 4-methoxybenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-methylbenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also emphasize the importance of efficient purification techniques, such as recrystallization and chromatography, to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-methylbenzamide
  • N-(4-methoxyphenyl)-sulfamoylbenzamide
  • N-(4-methoxyphenyl)-3-methylbenzamide

Uniqueness

N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzamide is unique due to the presence of both methoxyphenyl and sulfamoyl groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-15-4-5-16(22(25)23-17-6-10-19(28-2)11-7-17)14-21(15)30(26,27)24-18-8-12-20(29-3)13-9-18/h4-14,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDINYWFYGIBXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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